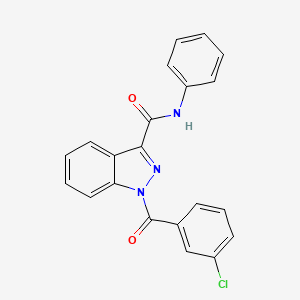
iridium(3+);oxygen(2-);heptaacetate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium(3+);oxygen(2-);heptaacetate;trihydrate, also known as iridium(III) acetate trihydrate, is a coordination compound with the chemical formula C14H27Ir3O18. This compound is notable for its use in various catalytic and electrochemical applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iridium(III) acetate trihydrate can be synthesized through the reaction of iridium(III) chloride with acetic acid in the presence of water. The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of iridium(III) acetate trihydrate often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity iridium precursors and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dried and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Iridium(III) acetate trihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) species.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: Ligand exchange reactions where acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylates or phosphines.
Major Products Formed
Oxidation: Iridium(IV) oxide (IrO2)
Reduction: Iridium(0) or lower oxidation state complexes
Substitution: Various iridium complexes with different ligands
Applications De Recherche Scientifique
Iridium(III) acetate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which iridium(III) acetate trihydrate exerts its effects involves the coordination of iridium with various substrates. The iridium center can undergo redox reactions, facilitating electron transfer processes. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iridium(III) chloride
- Iridium(IV) oxide
- Iridium(III) acetylacetonate
Comparison
Iridium(III) acetate trihydrate is unique due to its specific ligand environment and hydration state, which confer distinct properties compared to other iridium compounds. For example, iridium(III) chloride is more commonly used in homogeneous catalysis, while iridium(IV) oxide is a well-known catalyst for oxygen evolution reactions. Iridium(III) acetylacetonate, on the other hand, is often used in materials science for the deposition of iridium films.
Propriétés
Numéro CAS |
52705-52-9 |
|---|---|
Formule moléculaire |
C14H27Ir3O18 |
Poids moléculaire |
1060.00 g/mol |
Nom IUPAC |
iridium(3+);oxygen(2-);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3Ir.3H2O.O/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);;;;3*1H2;/q;;;;;;;3*+3;;;;-2/p-7 |
Clé InChI |
HHVIPSYAQAAQRK-UHFFFAOYSA-G |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ir+3].[Ir+3].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)




![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)





![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)
